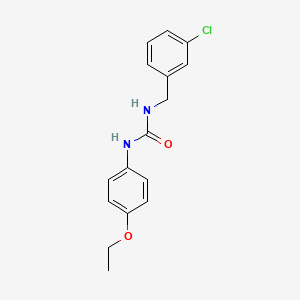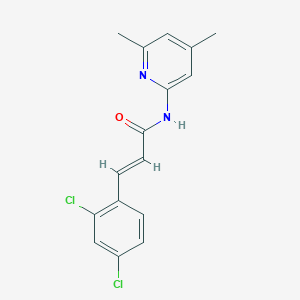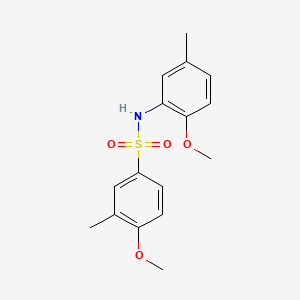
N-(3-chlorobenzyl)-N'-(4-ethoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorobenzyl)-N'-(4-ethoxyphenyl)urea, also known as CBE, is a chemical compound that has been widely used in scientific research for its unique biochemical and physiological effects. CBE is a urea derivative that has been shown to have potent inhibitory effects on various enzymes and receptors, making it a valuable tool in the study of biological processes.
作用機序
The mechanism of action of N-(3-chlorobenzyl)-N'-(4-ethoxyphenyl)urea involves its ability to bind to the active site of enzymes and receptors, thereby inhibiting their activity. N-(3-chlorobenzyl)-N'-(4-ethoxyphenyl)urea has been shown to have a high affinity for AChE, as well as other enzymes and receptors such as butyrylcholinesterase (BChE), muscarinic receptors, and nicotinic receptors.
Biochemical and Physiological Effects:
N-(3-chlorobenzyl)-N'-(4-ethoxyphenyl)urea has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In addition to its inhibitory effects on AChE and other enzymes and receptors, N-(3-chlorobenzyl)-N'-(4-ethoxyphenyl)urea has been shown to have anti-inflammatory and antioxidant properties. N-(3-chlorobenzyl)-N'-(4-ethoxyphenyl)urea has also been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using N-(3-chlorobenzyl)-N'-(4-ethoxyphenyl)urea in lab experiments is its ability to selectively target specific enzymes and receptors, allowing researchers to investigate their roles in biological processes. Another advantage of N-(3-chlorobenzyl)-N'-(4-ethoxyphenyl)urea is its relatively low toxicity, which makes it a safer alternative to other enzyme inhibitors. However, one limitation of N-(3-chlorobenzyl)-N'-(4-ethoxyphenyl)urea is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are many potential future directions for research involving N-(3-chlorobenzyl)-N'-(4-ethoxyphenyl)urea. One area of interest is the development of new N-(3-chlorobenzyl)-N'-(4-ethoxyphenyl)urea derivatives with improved properties, such as increased solubility or selectivity for specific enzymes and receptors. Another area of interest is the investigation of N-(3-chlorobenzyl)-N'-(4-ethoxyphenyl)urea's potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. Overall, N-(3-chlorobenzyl)-N'-(4-ethoxyphenyl)urea is a valuable tool for scientific research with many potential applications in the future.
合成法
The synthesis of N-(3-chlorobenzyl)-N'-(4-ethoxyphenyl)urea involves the reaction of 3-chlorobenzyl isocyanate with 4-ethoxyaniline in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain the final compound. This synthesis method has been well-established and has been used by many researchers to obtain high-quality N-(3-chlorobenzyl)-N'-(4-ethoxyphenyl)urea for their experiments.
科学的研究の応用
N-(3-chlorobenzyl)-N'-(4-ethoxyphenyl)urea has been used in a variety of scientific studies to investigate its effects on various biological processes. One of the most common applications of N-(3-chlorobenzyl)-N'-(4-ethoxyphenyl)urea is in the study of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. N-(3-chlorobenzyl)-N'-(4-ethoxyphenyl)urea has been shown to inhibit AChE activity, making it a useful tool for studying the role of AChE in the nervous system.
特性
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-(4-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-2-21-15-8-6-14(7-9-15)19-16(20)18-11-12-4-3-5-13(17)10-12/h3-10H,2,11H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUHERXXDVOYKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorobenzyl)-3-(4-ethoxyphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5730809.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5730812.png)
![1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B5730818.png)
![3-[(2-hydroxy-3-methylbenzoyl)hydrazono]-N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide](/img/structure/B5730831.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5730838.png)


![N-[2-(4-fluorophenyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B5730848.png)


![2-[4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B5730876.png)

![5-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5730895.png)
